Fmoc-Ala-OH

Vue d'ensemble

Description

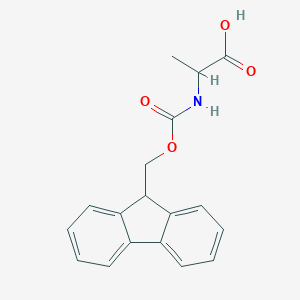

Fmoc-L-Alanine, également connu sous le nom de N-(9-Fluorenylméthoxycarbonyl)-L-alanine, est un dérivé de l'acide aminé alanine. Il est largement utilisé dans le domaine de la synthèse peptidique, en particulier dans la méthode de synthèse peptidique en phase solide Fmoc. Le groupe Fmoc sert de groupe protecteur pour le groupe amino de l'alanine, permettant des réactions sélectives au niveau d'autres groupes fonctionnels sans interférence.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Fmoc-L-Alanine peut être synthétisé par réaction de L-alanine avec le chlorure de 9-fluorenylméthoxycarbonyle (Fmoc-Cl) en présence d'une base telle que le bicarbonate de sodium. La réaction se produit généralement dans un solvant organique comme le dioxane ou le diméthylformamide (DMF) à température ambiante. Le groupe Fmoc est introduit sur le groupe amino de l'alanine, formant Fmoc-L-Alanine .

Méthodes de Production Industrielle : La production industrielle de Fmoc-L-Alanine suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de synthétiseurs peptidiques automatisés qui peuvent gérer de grandes quantités de réactifs et de solvants. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final. Le produit est ensuite purifié à l'aide de techniques telles que la cristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de Réactions : Fmoc-L-Alanine subit diverses réactions chimiques, notamment :

Déprotection : Le groupe Fmoc peut être éliminé à l'aide d'une base telle que la pipéridine dans le DMF, ce qui donne de la L-alanine libre.

Réactions de Couplage : Il peut participer à la formation de liaisons peptidiques avec d'autres acides aminés ou peptides en utilisant des réactifs de couplage comme le HBTU ou le DIC.

Réactifs et Conditions Communs :

Principaux Produits Formés :

Déprotection : L-alanine libre.

Couplage : Peptides ou fragments peptidiques avec Fmoc-L-Alanine incorporé dans la séquence.

Applications De Recherche Scientifique

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ala-OH is widely utilized as a building block in solid-phase peptide synthesis. The Fmoc group serves as a protective group for the amino group during coupling reactions, allowing for the sequential addition of amino acids to form peptides with precise sequences. This method enhances the efficiency and scalability of peptide production, making it essential in pharmaceutical development.

Mechanism

The Fmoc group can be easily removed under basic conditions, facilitating the coupling of the next amino acid. This characteristic allows for high fidelity in peptide synthesis and minimizes racemization during the process .

Biological Research

Protein Interactions

In biological studies, this compound is employed to investigate protein-protein interactions and enzyme-substrate dynamics. Its incorporation into peptide sequences aids in understanding biochemical pathways and developing peptide-based therapeutics .

Therapeutic Applications

Peptides synthesized using this compound are being explored for their potential as therapeutic agents, including vaccines and targeted drug delivery systems. The stability imparted by the Fmoc group enhances the bioactivity of these peptides, making them suitable for clinical applications .

Materials Science

Self-Assembly Structures

this compound plays a crucial role in the self-assembly of peptide-based materials. Research has shown that it can form hydrogels and nanostructures that have applications in drug delivery and tissue engineering. The ability to tailor these structures enhances their utility in developing advanced materials .

Interface Passivation in Solar Cells

Recent studies have demonstrated that this compound can improve the efficiency and stability of perovskite solar cells through interface passivation. This application highlights its potential beyond traditional peptide synthesis, extending into renewable energy technologies .

Case Studies

| Study Title | Application | Findings |

|---|---|---|

| Interface Passivation of Perovskite Solar Cells | Solar Energy | This compound improved efficiency by enhancing stability under operational conditions (Song et al., 2023) |

| Charge Effects on Self-Assembly | Material Science | Demonstrated role in hydrogelation processes crucial for advanced material development (Nguyen et al., 2014) |

| Continuous-Flow Peptide Synthesizer | Pharmaceutical Technology | Streamlined production processes for C-terminal free peptides using innovative synthesizer technology (Otake et al., 2023) |

Challenges and Considerations

While this compound is highly effective in various applications, challenges such as contamination with beta-alanine derivatives have been noted during synthesis processes. Quality control measures are essential to mitigate these issues and ensure high purity in synthesized peptides .

Mécanisme D'action

The primary mechanism of action of Fmoc-L-Alanine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of alanine, preventing unwanted reactions during peptide bond formation. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparaison Avec Des Composés Similaires

Fmoc-L-Phenylalanine: Similar to Fmoc-L-Alanine but with a phenyl group as the side chain.

Fmoc-L-Valine: Contains a valine side chain instead of alanine.

Fmoc-L-Leucine: Features a leucine side chain.

Uniqueness: Fmoc-L-Alanine is unique due to its small side chain, which confers a high degree of flexibility when incorporated into peptides. This flexibility is advantageous in the synthesis of peptides with complex structures and functions .

Activité Biologique

Fmoc-Ala-OH, or 9-fluorenylmethyloxycarbonyl-L-alanine, is an important amino acid derivative widely used in peptide synthesis and research. This article delves into its biological activity, focusing on its self-assembly properties, coupling efficiency in peptide synthesis, and implications for drug development.

1. Self-Assembly Properties

This compound exhibits unique self-assembling characteristics that influence its biological activity. Research indicates that at varying concentrations and temperatures, this compound can form distinct structures. Notably, it has been observed to create flower-like morphologies both at low and high concentrations at room temperature and upon heating to 70°C. This self-assembly is significant as it can affect the bioavailability and efficacy of peptides synthesized using this amino acid.

| Concentration | Structure Type | Temperature |

|---|---|---|

| Low | Flower-like | Room Temperature |

| High | Flower-like | Room Temperature |

| Variable | Flower-like | 70°C |

These self-assembled structures can enhance the stability and delivery of therapeutic peptides, suggesting potential applications in drug formulation .

2. Coupling Efficiency in Peptide Synthesis

The coupling efficiency of this compound in peptide synthesis is critical for producing high-quality peptides. Studies have demonstrated that the concentration of this compound significantly impacts the rate of coupling reactions. For instance, increasing the concentration of this compound correlates with a higher conversion rate during coupling reactions with various peptide-resins.

Table: Coupling Reaction Rates

| This compound Concentration (eq) | Conversion Rate (%) |

|---|---|

| 1 | 40 |

| 3 | 70 |

| 5 | 90 |

The optimal conditions for coupling involve using a stoichiometric ratio of this compound to coupling reagents like DIC (diisopropylcarbodiimide) and OxymaPure, which minimizes side reactions and maximizes yield .

3. Implications for Drug Development

The biological activity of this compound extends beyond its role in synthesis; it has implications for drug development due to its structural properties. The ability of this compound to form stable structures can enhance the pharmacokinetics of peptide drugs, potentially leading to improved oral absorption and bioavailability.

Recent studies have shown that modifications to the structure of peptides containing this compound can lead to significant changes in their biological activity. For example, subtle changes in the amino acid sequence or structure can enhance or diminish cytotoxicity against cancer cell lines by altering interactions with cellular targets such as ATP synthase .

4. Case Studies

Several case studies highlight the importance of this compound in developing effective therapeutic agents:

- Case Study 1 : A study investigated the anticancer properties of peptides synthesized using this compound. The results indicated that certain structural modifications increased cytotoxicity against MCF-7 breast cancer cells by over 50% compared to unmodified peptides.

- Case Study 2 : Research on self-assembled structures formed by Fmoc-modified amino acids revealed that these structures could encapsulate drugs, enhancing their stability and release profiles in biological environments .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZOFZKSQXPDC-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001245823 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light yellow solid; [EMD Millipore MSDS] | |

| Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20866 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

35661-39-3 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35661-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Fmoc-Ala-OH in scientific research?

A1: this compound serves as a key building block in peptide synthesis. Its primary application lies in solid-phase peptide synthesis, where it facilitates the step-by-step addition of alanine residues to a growing peptide chain [, ]. This process is crucial for creating peptides for various research applications, including drug discovery and development.

Q2: Can this compound self-assemble, and if so, what structures does it form?

A2: Yes, this compound demonstrates self-assembling properties []. Studies have shown that it forms flower-like structures both at low and high concentrations under room temperature and upon heating to 70°C []. This self-assembly behavior is attributed to various intermolecular interactions, including hydrogen bonding and π-π stacking between the Fmoc groups.

Q3: Have any impurities been identified in commercially available this compound, and what are their implications?

A3: Research has identified Fmoc-β-Ala-Ala-OH as an impurity in this compound, leading to the unexpected formation of β-alanine insertion mutants during peptide synthesis [, ]. This contamination highlights the need for stringent quality control measures in Fmoc-amino acid production to ensure the accuracy and reliability of peptide synthesis.

Q4: How does the structure of this compound relate to its function in peptide synthesis?

A4: The Fmoc group in this compound acts as a temporary protecting group for the amino group of alanine. This protection is crucial during peptide synthesis, preventing unwanted side reactions and ensuring the controlled addition of amino acids to the growing peptide chain. The Fmoc group can be selectively removed under mild basic conditions, allowing for further amino acid coupling.

Q5: Are there any studies on using this compound in material science applications?

A5: While primarily known for its role in peptide synthesis, research has explored the use of this compound in material science. For instance, one study investigated its potential in perovskite solar cells, focusing on its ability to passivate the interface and enhance device performance []. This exploration suggests this compound's potential applications beyond traditional peptide chemistry.

Q6: Can this compound be incorporated into cyclic peptides, and if so, what advantages does this offer?

A6: Yes, this compound can be incorporated into cyclic peptides []. This incorporation can enhance the peptide's stability against enzymatic degradation and improve its binding affinity and selectivity towards target molecules. This property makes cyclic peptides containing this compound attractive candidates for developing therapeutic agents and diagnostic tools.

Q7: Has this compound been used in the synthesis of any bioactive peptides?

A7: Researchers have utilized this compound in synthesizing various bioactive peptides, including a novel analog of endomorphin-2 []. This analog, H-Tyr-cAsn(acetone)-Phe-Phe-NH2, demonstrated antinociceptive activity in mice, highlighting the potential of this compound in developing novel therapeutic peptides.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.